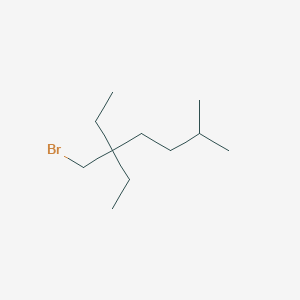

5-(Bromomethyl)-5-ethyl-2-methylheptane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23Br |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

5-(bromomethyl)-5-ethyl-2-methylheptane |

InChI |

InChI=1S/C11H23Br/c1-5-11(6-2,9-12)8-7-10(3)4/h10H,5-9H2,1-4H3 |

InChI Key |

BRBRQRVWQMRBAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCC(C)C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 5 Ethyl 2 Methylheptane

Retrosynthetic Analysis of the Branched Heptane Framework and Bromomethyl Moiety

A retrosynthetic analysis of 5-(Bromomethyl)-5-ethyl-2-methylheptane suggests a logical disconnection strategy. The primary carbon-bromine bond can be disconnected via a functional group interconversion (FGI), leading back to the corresponding primary alcohol, (5-ethyl-2-methylheptan-5-yl)methanol. This alcohol is a key intermediate, as the hydroxyl group is a versatile precursor to the desired bromide.

The quaternary carbon center of this tertiary alcohol can be further disconnected. A C-C bond disconnection adjacent to the hydroxyl-bearing carbon points to a Grignard-type reaction. This approach identifies 5-ethyl-2-methylheptan-5-one as a suitable ketone precursor and a methyl Grignard reagent (or a related one-carbon nucleophile).

An alternative disconnection of the alcohol precursor involves the C-C bond between the quaternary center and the hydroxymethyl group. This leads to a synthetic equivalent of a formaldehyde (B43269) anion adding to a ketone, which can be practically achieved through various olefination and subsequent hydroboration-oxidation sequences.

Precursor Synthesis Strategies for the Alkane Core

The synthesis of the core alkane structure hinges on the efficient formation of the quaternary carbon center. This can be achieved through the assembly of suitable precursors, primarily focusing on the synthesis of a key tertiary alcohol or an analogous olefin.

Enantioselective and Diastereoselective Formation of the 5-Ethyl-2-methylheptan-5-ol (or analogous) Core

While the target molecule itself is achiral, the principles of stereoselective synthesis are crucial for constructing analogous chiral molecules and for achieving high efficiency in complex syntheses. The creation of the tertiary alcohol, 5-ethyl-2-methylheptan-5-ol, can be approached through the nucleophilic addition of an organometallic reagent to a ketone.

A plausible route involves the reaction of 2-methylheptan-5-one with an ethyl Grignard reagent (ethylmagnesium bromide). The steric hindrance around the carbonyl group in the ketone would influence the reaction rate. While this specific reaction is not detailed in the literature, the general principles of Grignard reactions with sterically hindered ketones are well-established. organic-chemistry.org Side reactions, such as enolization of the ketone or reduction, could compete with the desired addition, particularly with bulky Grignard reagents. organic-chemistry.org

| Reaction | Reactants | Product | Key Considerations |

| Grignard Addition | 2-Methylheptan-5-one, Ethylmagnesium bromide | 5-Ethyl-2-methylheptan-5-ol | Steric hindrance, potential for side reactions (enolization, reduction). |

For enantioselective synthesis of related chiral tertiary alcohols, chiral catalysts or auxiliaries would be necessary to control the facial selectivity of the nucleophilic attack on the prochiral ketone.

Synthesis of Substituted Alcohols or Olefins as Potential Precursors

An alternative to the direct formation of the tertiary alcohol is the synthesis of an olefin precursor, which can then be converted to the desired primary alcohol. A Wittig reaction provides a reliable method for forming alkenes with a defined double bond position. lumenlearning.comwikipedia.orglibretexts.org For instance, the reaction of a suitable ketone, such as 4-ethyl-1-methylhexan-1-one, with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 5-ethyl-2-methyl-5-methyleneheptane. The Wittig reaction is particularly effective for introducing a methylene (B1212753) group, even onto sterically hindered ketones. lumenlearning.comwikipedia.orglibretexts.org

Once the terminal alkene is synthesized, a hydroboration-oxidation reaction can be employed to install the primary alcohol with anti-Markovnikov regioselectivity. chemistrytalk.orgmasterorganicchemistry.comwikipedia.org This two-step process involves the addition of a borane (B79455) reagent (e.g., BH3·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base. masterorganicchemistry.comwikipedia.org This method ensures the formation of the terminal alcohol, which is the required precursor for the final bromination step.

| Reaction Sequence | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Precursor |

| Wittig Olefination followed by Hydroboration-Oxidation | 4-ethyl-1-methylhexan-1-one, Ph3P=CH2 | 5-ethyl-2-methyl-5-methyleneheptane | 1. BH3·THF 2. H2O2, NaOH | (5-ethyl-2-methylheptan-5-yl)methanol |

Direct and Indirect Bromination Protocols for Terminal and Sterically Hindered Primary Carbon Centers

The final step in the proposed synthesis is the conversion of the primary alcohol, (5-ethyl-2-methylheptan-5-yl)methanol, to the target bromide. The steric hindrance around the reaction center, due to the adjacent quaternary carbon, necessitates the use of mild and efficient bromination methods.

Reagent-Controlled Bromination Techniques for Selective Introduction of Bromine

Direct bromination of alkanes using radical initiators, such as with N-bromosuccinimide (NBS), is a common method for introducing bromine. youtube.commasterorganicchemistry.comlibretexts.org However, for a molecule with multiple types of hydrogens, this method often leads to a mixture of products, and selectivity can be an issue. youtube.com

A more controlled approach is the conversion of the precursor alcohol to the bromide. The Appel reaction is a well-suited method for this transformation, especially for primary and secondary alcohols. wikipedia.orgcommonorganicchemistry.comnrochemistry.comorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh3) and a bromine source, typically carbon tetrabromide (CBr4), to convert the alcohol to the corresponding alkyl bromide under mild conditions. commonorganicchemistry.comnrochemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org

| Bromination Method | Reagents | Substrate | Product | Advantages |

| Appel Reaction | PPh3, CBr4 | Primary Alcohol | Primary Bromide | Mild conditions, high yields, suitable for sterically hindered substrates. wikipedia.orgorganic-chemistry.org |

| Phosphorus Tribromide | PBr3 | Primary Alcohol | Primary Bromide | Common reagent, but can sometimes lead to rearrangements. |

Stereochemical Control and Retention of Configuration During Bromomethyl Group Formation

The mechanism of the Appel reaction for primary and secondary alcohols proceeds via an SN2 pathway. wikipedia.orgnrochemistry.com This results in a complete inversion of configuration at the reacting carbon center. In the case of (5-ethyl-2-methylheptan-5-yl)methanol, the reaction occurs at a primary carbon which is not a stereocenter. However, if the synthesis were to be applied to a chiral analogue where the hydroxymethyl group is attached to a stereogenic center, the stereochemical outcome would be a critical consideration. The predictable inversion of stereochemistry with the Appel reaction allows for a high degree of control in such cases. commonorganicchemistry.comnrochemistry.com

Alternative Synthetic Routes to this compound

Beyond direct, single-step syntheses, alternative methodologies can provide access to this compound, often by leveraging different chemical principles to control the position of the bromine atom. These routes include the direct functionalization of an alkane backbone or the conversion of a pre-existing functional group.

Radical bromination is a classic method for the halogenation of alkanes, proceeding via a free-radical chain mechanism. This process is initiated by the homolytic cleavage of molecular bromine (Br₂), typically induced by UV light or heat, to generate bromine radicals (Br•). youtube.com These radicals then abstract a hydrogen atom from the alkane, creating an alkyl radical, which subsequently reacts with another molecule of Br₂ to form the alkyl bromide product and a new bromine radical, thus propagating the chain. missouri.edu

A key feature of radical bromination is its selectivity. libretexts.org Bromine radicals are significantly less reactive and therefore more selective than chlorine radicals. masterorganicchemistry.com They preferentially abstract hydrogen atoms from positions that form the most stable alkyl radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary. This selectivity makes bromination a predictable tool for functionalizing complex alkanes. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, the logical starting material would be 5-ethyl-2-methylheptane (B76185). An analysis of the C-H bonds in this precursor is crucial for predicting the outcome of radical bromination.

Table 1: Analysis of C-H Bonds in 5-Ethyl-2-methylheptane for Radical Bromination

| Carbon Position | Type of C-H Bond | Number of Hydrogens | Predicted Radical Stability |

|---|---|---|---|

| 1, 1' (in ethyl) | Primary | 6 | Low |

| 2 | Tertiary | 1 | High |

| 3 | Secondary | 2 | Medium |

| 4 | Secondary | 2 | Medium |

| 5 | Tertiary | 1 | High |

| 6 | Secondary | 2 | Medium |

| 7 | Primary | 3 | Low |

Data table compiled based on principles of radical stability.

Given the high selectivity of bromine, the reaction would strongly favor abstraction of the tertiary hydrogens at the C2 and C5 positions. Abstraction of a primary hydrogen from one of the methyl or ethyl groups to form the desired this compound is statistically and energetically unfavorable. Therefore, direct radical bromination of 5-ethyl-2-methylheptane would be expected to yield a mixture of products, with 2-bromo-5-ethyl-2-methylheptane and 5-bromo-5-ethyl-2-methylheptane as the major isomers, making this approach an inefficient route to the target compound.

A more controlled and regioselective approach involves functional group interconversion (FGI). fiveable.meslideshare.net This strategy begins with a precursor molecule that already contains a functional group at the desired position, which is then chemically converted into the target bromine atom. For the synthesis of this compound, a suitable precursor would be 5-(hydroxymethyl)-5-ethyl-2-methylheptane. This alcohol can, in principle, be converted to the corresponding alkyl bromide. chemistrysteps.com

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. solubilityofthings.comub.edu However, the structure of 5-(hydroxymethyl)-5-ethyl-2-methylheptane presents a significant challenge. The hydroxyl group is on a primary carbon that is bonded to a quaternary carbon (C5). This arrangement is known as a neopentyl-like structure.

Neopentyl-like substrates are sterically hindered, which severely retards the rate of bimolecular nucleophilic substitution (SN2) reactions. reddit.com Therefore, classic SN2 methods using reagents like phosphorus tribromide (PBr₃) would likely be very slow or fail altogether.

Methods that proceed through a carbocation intermediate (SN1), such as reaction with hydrobromic acid (HBr), are also problematic. youtube.com While protonation of the alcohol would form a good leaving group (water), the resulting primary carbocation is highly unstable and prone to rearrangement (a Wagner-Meerwein shift). This would lead to the formation of more stable secondary or tertiary carbocations, resulting in a mixture of rearranged isomeric bromides rather than the desired product.

To overcome these challenges, specific reagents have been developed that can convert sterically hindered primary alcohols to alkyl bromides with minimal rearrangement. The Appel reaction is a prominent example. researchgate.net This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds through a phosphonium (B103445) intermediate, which activates the hydroxyl group for nucleophilic attack by the bromide ion under conditions that generally avoid carbocation formation and subsequent rearrangement. sinica.edu.tw

Table 2: Comparison of Reagents for Converting 5-(hydroxymethyl)-5-ethyl-2-methylheptane to this compound

| Reagent(s) | Mechanism Type | Suitability for Neopentyl-like Alcohol | Potential Issues |

|---|---|---|---|

| HBr | SN1 | Poor | Carbocation rearrangement |

| PBr₃ | SN2 | Poor | Very slow reaction rate due to steric hindrance |

| SOBr₂ (Thionyl bromide) | SNi / SN2 | Moderate | Potential for rearrangement, though less than SN1 |

| PPh₃ / CBr₄ (Appel Reaction) | SN2-like | Good | Avoids carbocation formation and rearrangement |

This table summarizes the general reactivity and suitability of common brominating agents for sterically hindered alcohols. researchgate.netorganic-chemistry.org

Therefore, a functional group interconversion strategy employing reagents like those used in the Appel reaction would be the most viable and selective method for synthesizing this compound from its corresponding alcohol precursor.

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 5 Ethyl 2 Methylheptane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at the Bromomethyl Center

Nucleophilic substitution reactions are fundamental transformations of alkyl halides. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

For 5-(Bromomethyl)-5-ethyl-2-methylheptane, the substrate is a primary alkyl halide. Generally, primary alkyl halides readily undergo SN2 reactions due to the low steric hindrance around the electrophilic carbon. However, the presence of a bulky quaternary carbon atom adjacent to the methylene (B1212753) group bearing the bromine significantly impedes the backside attack required for a typical SN2 mechanism. This steric hindrance dramatically decreases the rate of SN2 reactions.

The SN1 pathway, which proceeds through a carbocation intermediate, is also unlikely for this primary alkyl halide. Primary carbocations are notoriously unstable, and their formation is energetically unfavorable. While carbocation rearrangements can occur in some cases to form more stable carbocations, the initial formation of the primary carbocation is a high-energy barrier.

The kinetics of nucleophilic substitution for this compound would be expected to be slow compared to unhindered primary alkyl halides. For an SN2 reaction, the rate is dependent on the concentrations of both the alkyl halide and the nucleophile. Due to the steric hindrance, the rate constant for the SN2 reaction would be unusually small.

Thermodynamically, the substitution products are generally more stable than the starting alkyl halide, especially when a strong nucleophile is used. However, the high activation energy due to steric hindrance makes the reaction kinetically controlled.

To illustrate the expected kinetic behavior, a hypothetical data table is presented below, comparing the relative reaction rates with various nucleophiles for an unhindered primary alkyl bromide (e.g., 1-bromobutane) and the sterically hindered this compound.

| Nucleophile | Unhindered Primary Alkyl Bromide (Relative Rate) | This compound (Predicted Relative Rate) | Dominant Mechanism |

| I⁻ | 100 | Very Low | Slow SN2 |

| CN⁻ | 50 | Very Low | Slow SN2 |

| CH₃O⁻ | 25 | Extremely Low (Elimination likely) | SN2/E2 Competition |

| H₂O | 0.01 | Negligible | No Reaction |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of steric hindrance.

The structure of the nucleophile plays a critical role. Small, potent nucleophiles would be more effective in the slow SN2 reaction than bulky nucleophiles. For instance, the cyanide ion (CN⁻) would be more likely to react than the tert-butoxide ion ((CH₃)₃CO⁻), which is a strong but bulky base.

Solvent polarity is another key factor. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to enhance the rates of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. khanacademy.org Polar protic solvents, like water or ethanol, would slow down the SN2 reaction by solvating the nucleophile, but they could favor an SN1 reaction if a stable carbocation could be formed. Given the instability of the primary carbocation, SN1 reactions are not expected to be significant even in polar protic solvents.

The leaving group in this case is bromide, which is an excellent leaving group, being the conjugate base of a strong acid (HBr). This property is essential for both SN1 and SN2 reactions to proceed.

Since the electrophilic carbon in this compound is not a stereocenter, the direct stereochemical consequences at this carbon (inversion or racemization) are not applicable. However, if the nucleophile or other parts of the substrate were chiral, diastereomeric products could be formed. The SN2 mechanism, if it were to occur, proceeds with a defined stereochemistry (inversion of configuration).

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions often compete with nucleophilic substitution. In these reactions, a molecule of HBr is removed from the substrate to form an alkene.

Given the significant steric hindrance at the α-carbon (the carbon bearing the bromine), which disfavors SN2 reactions, elimination reactions, particularly the E2 pathway, become more competitive. The E2 mechanism is favored by strong, sterically hindered bases.

For this compound, there is only one β-carbon (the carbon adjacent to the α-carbon) that has hydrogen atoms. Therefore, only one constitutional isomer can be formed as the elimination product: 5-ethyl-2-methyl-5-(methylene)heptane. This lack of multiple β-hydrogens means that regioselectivity (Zaitsev's vs. Hofmann's rule) is not a consideration in this specific case.

The E1 pathway, which proceeds through a carbocation intermediate, is unlikely for the same reason the SN1 pathway is disfavored: the instability of the primary carbocation.

The use of a strong, bulky base such as potassium tert-butoxide (t-BuOK) would strongly favor the E2 elimination pathway over the SN2 pathway. The bulkiness of the base further hinders any potential nucleophilic attack at the sterically crowded α-carbon, while its strength allows it to readily abstract a β-hydrogen.

A hypothetical study comparing the product distribution in the reaction of this compound with different bases is presented below.

| Base | Solvent | Major Product | Minor Product | Dominant Mechanism |

| Sodium Ethoxide (NaOEt) | Ethanol | 5-ethyl-2-methyl-5-(methylene)heptane | 5-(Ethoxymethyl)-5-ethyl-2-methylheptane | E2/SN2 |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 5-ethyl-2-methyl-5-(methylene)heptane | None | E2 |

| Sodium Iodide (NaI) | Acetone | 5-(Iodomethyl)-5-ethyl-2-methylheptane | 5-ethyl-2-methyl-5-(methylene)heptane | SN2/E2 |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of competition between substitution and elimination reactions.

Organometallic Transformations Utilizing the Bromine Functionality

The carbon-bromine bond in this compound is the primary site for organometallic transformations. This functionality allows for the generation of nucleophilic carbon species, which can subsequently react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (5-ethyl-2-methylheptan-5-yl)methylmagnesium bromide. The general mechanism for Grignard reagent formation involves the insertion of magnesium between the carbon and bromine atoms. youtube.com

Once formed, this organometallic compound acts as a potent nucleophile and a strong base. Its utility in synthesis stems from its reactions with various electrophiles. The steric hindrance imposed by the quaternary carbon adjacent to the nucleophilic center is a critical factor that will govern its reactivity, potentially favoring less sterically demanding electrophiles or requiring more forcing reaction conditions.

The table below outlines the expected products from the reaction of (5-ethyl-2-methylheptan-5-yl)methylmagnesium bromide with a selection of common electrophiles.

| Electrophile | Reagent | Expected Product | Product Class |

| Formaldehyde (B43269) | H₂CO | 6-Ethyl-3-methyl-6-(hydroxymethyl)octane | Primary Alcohol |

| Aldehyde | R-CHO | 1-(5-Ethyl-2-methylheptan-5-yl)alkan-1-ol | Secondary Alcohol |

| Ketone | R-CO-R' | 2-(5-Ethyl-2-methylheptan-5-yl)alkan-2-ol | Tertiary Alcohol |

| Carbon Dioxide | CO₂ | 6-Ethyl-3-methyl-6-(carboxymethyl)octane | Carboxylic Acid |

| Ester | R-COOR' | 1-(5-Ethyl-2-methylheptan-5-yl)alkan-1-one | Ketone (after hydrolysis) |

Note: The table presents theoretical reaction outcomes based on established Grignard chemistry.

Treatment of this compound with lithium metal, typically in a non-polar solvent, would generate the analogous organolithium reagent, (5-ethyl-2-methylheptan-5-yl)methyllithium. Organolithium reagents are generally more reactive and less prone to side reactions like rearrangements compared to their Grignard counterparts. This enhanced reactivity allows them to participate in reactions with a broader range of electrophiles, including less reactive ones.

The synthetic utility of (5-ethyl-2-methylheptan-5-yl)methyllithium would mirror that of the Grignard reagent, but potentially with higher yields or under milder conditions. It would be a valuable intermediate for introducing the sterically hindered 5-ethyl-2-methylheptan-5-yl)methyl group into target molecules.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net While traditionally applied to aryl and vinyl halides, significant advancements have enabled the use of alkyl halides, including primary bromides like this compound. A key structural feature of this compound is the absence of β-hydrogens on the quaternary carbon, which precludes the common side reaction of β-hydride elimination after oxidative addition in many catalytic cycles.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.orgdiva-portal.org For an alkyl bromide like this compound, specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are necessary to facilitate the challenging oxidative addition step and promote efficient coupling. organic-chemistry.org The reaction would proceed via oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with an activated boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com The analogous reaction with an alkyl halide, known as an alkyl Heck-type reaction, is also possible but less developed. nih.govnih.gov The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of an alkene. The final step is β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active catalyst by a base. nih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) or C(sp³)-C(sp) bond by coupling a halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org While less common for alkyl halides, nickel-catalyzed variants have been developed that are effective for coupling non-activated alkyl halides with alkynes. wikipedia.org The reaction with this compound would yield a substituted alkyne, significantly extending the carbon framework.

Negishi Coupling: The Negishi coupling reaction involves an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and effectiveness in sp³-sp² and sp³-sp³ bond formation. The reaction could proceed by first converting the alkyl bromide to an organozinc reagent or by generating it in situ for direct coupling with an aryl, vinyl, or alkyl halide. mit.edunih.gov

The following table summarizes the potential cross-coupling partners and expected products for this compound.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product Structure |

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | Ar-CH₂-(C₁₀H₂₁) |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ | R-CH=CH-CH₂-(C₁₀H₂₁) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | R-C≡C-CH₂-(C₁₀H₂₁) |

| Negishi | Organozinc Halide (R-ZnX) | PdCl₂(dppf) | R-CH₂-(C₁₀H₂₁) |

Note: (C₁₀H₂₁) represents the 5-ethyl-2-methylheptan-5-yl moiety. The catalyst systems are illustrative examples.

Beyond the major named reactions, the bromine functionality of this compound allows for its participation in other transition-metal-catalyzed transformations. For instance, in a Kumada coupling, the corresponding Grignard reagent could be coupled with aryl or vinyl halides using a nickel or palladium catalyst. Similarly, Stille coupling could be achieved by first converting the alkyl bromide into an organotin reagent.

Furthermore, the formation of carbon-heteroatom bonds is a crucial synthetic operation. Buchwald-Hartwig amination, while challenging for primary alkyl bromides due to competing elimination and SN2 reactions, could potentially be used to form C-N bonds with various amines under carefully optimized conditions using specialized palladium or copper catalyst systems.

Radical Processes Involving the Bromomethyl Group

The C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. These radical intermediates can participate in a variety of chain reactions.

Homolytic cleavage of the carbon-bromine bond can be initiated thermally or photochemically, often with the aid of a radical initiator such as azobisisobutyronitrile (AIBN). This process generates the (5-ethyl-2-methylheptan-5-yl)methyl radical and a bromine radical.

The resulting primary alkyl radical is a highly reactive intermediate that can propagate a chain reaction. For example, in the presence of tributyltin hydride, a reductive dehalogenation would occur. Alternatively, in the presence of an alkene, the radical could add across the double bond, forming a new carbon-carbon bond and a new radical species, which can continue the chain. This forms the basis of radical addition reactions.

The general steps of a radical chain reaction involving this compound are outlined below.

| Reaction Step | Description | Example Reaction |

| Initiation | Formation of initial radicals from an initiator (e.g., AIBN) and subsequent reaction with the substrate. | AIBN → 2 R• + N₂ R• + (C₁₀H₂₁)CH₂Br → R-Br + (C₁₀H₂₁)CH₂• |

| Propagation | The alkyl radical reacts with another molecule (e.g., an alkene) to form a new product and a new radical, which continues the chain. | (C₁₀H₂₁)CH₂• + CH₂=CHR' → (C₁₀H₂₁)CH₂CH₂-C•HR' |

| Termination | Two radicals combine to end the chain. | 2 (C₁₀H₂₁)CH₂• → (C₁₀H₂₁)CH₂CH₂(C₁₀H₂₁) |

Note: (C₁₀H₂₁) represents the 5-ethyl-2-methylheptan-5-yl moiety. R• represents a radical from an initiator.

Photochemical and Thermal Radical Initiated Transformations

The photochemical and thermal reactivity of this compound is dominated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This process generates a primary alkyl radical, which can then participate in a variety of transformations.

Homolytic Cleavage and Radical Formation:

Under photochemical conditions (UV light) or at elevated temperatures, the C-Br bond can undergo homolytic cleavage to generate a bromine radical and a 5-ethyl-2-methylheptan-5-ylmethyl radical.

Reaction with Radical Initiators:

In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the formation of the primary alkyl radical can be facilitated at lower temperatures. The initiator decomposes to form radicals, which then abstract the bromine atom from this compound.

Subsequent Radical Reactions:

Once formed, the 5-ethyl-2-methylheptan-5-ylmethyl radical can undergo several reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 5-ethyl-2,5-dimethylheptane (B14568538).

Dimerization: Two radicals can combine to form a dimer, 1,2-bis(5-ethyl-2-methylheptan-5-yl)ethane.

Reaction with Oxygen: In the presence of oxygen, the alkyl radical can form a peroxyl radical, which can lead to the formation of various oxidation products such as alcohols and carbonyl compounds.

A hypothetical product distribution for a thermally initiated radical reaction is presented in Table 1.

Table 1: Hypothetical Product Distribution in the Thermal Radical Reaction of this compound with a Hydrogen Donor

| Product | Structure | Hypothetical Yield (%) |

|---|---|---|

| 5-Ethyl-2,5-dimethylheptane | 65 | |

| 1,2-bis(5-ethyl-2-methylheptan-5-yl)ethane | 20 |

Note: This data is illustrative and based on general principles of radical reactivity.

Rearrangement Reactions and Carbocation Chemistry Associated with the Branched Structure

The structure of this compound, with a quaternary carbon atom adjacent to the bromine-bearing carbon, is analogous to a neopentyl-type halide. This structural feature significantly influences its reactivity in reactions involving carbocation intermediates, such as S_N_1 and E1 reactions.

Formation of a Primary Carbocation and Subsequent Rearrangement:

In the presence of a Lewis acid or under solvolytic conditions, the C-Br bond can undergo heterolytic cleavage to form a primary carbocation. Primary carbocations are highly unstable and prone to rearrangement to form more stable carbocations.

In the case of this compound, the initially formed primary carbocation will readily undergo a 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement). The migration of one of the alkyl groups (methyl or ethyl) from the adjacent quaternary center to the primary carbocation center results in the formation of a more stable tertiary carbocation.

Mechanistic Pathway of Rearrangement:

Ionization: The C-Br bond breaks, forming a primary carbocation and a bromide ion.

1,2-Alkyl Shift: An adjacent alkyl group (in this case, likely the ethyl group due to a slightly greater migratory aptitude) shifts with its pair of electrons to the electron-deficient primary carbon.

Formation of a Tertiary Carbocation: This rearrangement results in the formation of a more stable tertiary carbocation.

The subsequent reaction of this tertiary carbocation with a nucleophile will lead to the formation of a rearranged product. For example, in a solvolysis reaction with water, a tertiary alcohol would be the final product.

The relative rates of solvolysis for different primary bromoalkanes, highlighting the influence of steric hindrance and the propensity for rearrangement, are shown in Table 2.

Table 2: Relative Rates of Solvolysis for Selected Primary Bromoalkanes in a Polar Protic Solvent

| Bromoalkane | Structure | Relative Rate | Predominant Mechanism |

|---|---|---|---|

| 1-Bromopropane | CH₃CH₂CH₂Br | 1 | S_N_2 |

| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | (CH₃)₃CCH₂Br | 10⁻⁵ | S_N_1 with rearrangement |

| This compound | C₁₁H₂₃Br | ~10⁻⁵ | S_N_1 with rearrangement |

Note: The rate for this compound is an educated estimate based on its structural similarity to neopentyl bromide.

Stereochemical Aspects and Chiral Synthesis of 5 Bromomethyl 5 Ethyl 2 Methylheptane

Enantiomeric and Diastereomeric Purity Assessment Methodologies

The determination of enantiomeric and diastereomeric purity is crucial in the synthesis and characterization of chiral compounds. For 5-(Bromomethyl)-5-ethyl-2-methylheptane, several analytical techniques could be employed to assess its stereochemical composition.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comresearchgate.net The choice of the chiral stationary phase is critical and would need to be empirically determined. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. Alternatively, a chiral mobile phase additive could be used with a standard achiral column. chiralpedia.com

Another approach within HPLC is the use of chiral derivatizing agents. chiralpedia.com The enantiomers of this compound could be reacted with an enantiomerically pure chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another valuable tool for determining enantiomeric purity. wikipedia.org While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. researchgate.netnih.gov This allows for the quantification of the enantiomeric excess by integrating the respective signals. wikipedia.org

For assessing diastereomeric purity, which would be relevant if an additional stereocenter were present in the molecule, standard NMR spectroscopy is typically sufficient as diastereomers have distinct NMR spectra.

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used for the separation of volatile enantiomers. libretexts.org A capillary column coated with a chiral stationary phase would be required to resolve the enantiomers of this compound.

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. chiralpedia.com | Direct separation of enantiomers for quantification. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. libretexts.org | Applicable if the compound is sufficiently volatile. |

| NMR Spectroscopy | Use of chiral solvating agents or shift reagents to induce diastereomeric environments. wikipedia.orgresearchgate.net | Quantification of enantiomeric excess through signal integration. |

| Derivatization followed by Chromatography/NMR | Conversion of enantiomers into diastereomers with a chiral reagent. chiralpedia.comthieme-connect.de | Separation and quantification of the resulting diastereomers. |

Enantioselective and Diastereoselective Synthetic Routes for Chiral Precursors

The synthesis of enantiomerically pure this compound would likely involve the stereoselective synthesis of a chiral precursor, followed by its conversion to the target molecule. A key challenge is the construction of the quaternary stereocenter at the C5 position.

Asymmetric Alkylation: One potential route involves the asymmetric alkylation of a prochiral enolate. For instance, a ketone precursor such as 2-methyl-5-ethylheptan-3-one could be deprotonated to form an enolate, which could then undergo a diastereoselective alkylation with a bromomethylating agent in the presence of a chiral auxiliary. Subsequent removal of the auxiliary would yield a chiral ketone that can be further modified.

Enantioselective Addition to Alkenes: An alternative strategy could involve the enantioselective addition of an organometallic reagent to a suitably substituted alkene. For example, a precursor alkene could be designed to undergo an enantioselective conjugate addition of an ethyl group, followed by further functional group manipulations.

Resolution of a Racemic Mixture: A classical approach would be the synthesis of a racemic mixture of a suitable precursor, such as 5-ethyl-2-methylheptan-5-ol, followed by resolution. This could be achieved by reacting the alcohol with a chiral acid to form diastereomeric esters, which can then be separated by crystallization or chromatography. The separated diastereomers can then be hydrolyzed to yield the enantiomerically pure alcohol, which can be converted to the desired alkyl bromide.

| Synthetic Strategy | Description | Relevance to Precursors |

| Asymmetric Alkylation | Use of a chiral auxiliary to direct the alkylation of a prochiral enolate. | Could be used to synthesize a chiral ketone precursor. |

| Enantioselective Conjugate Addition | Addition of an organometallic reagent to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. | Could establish the quaternary stereocenter in a precursor. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst. | Could be used to resolve a racemic alcohol or amine precursor. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Less likely for this specific acyclic structure. |

Stereoconvergent and Stereodivergent Reaction Pathways Involving the Chiral Center

Once a chiral precursor is obtained, subsequent reactions must be carefully chosen to either retain, invert, or modify the stereochemistry at the chiral center in a controlled manner.

Stereoconvergent Pathways: A stereoconvergent reaction is one in which two or more stereoisomeric starting materials are converted into a single stereoisomeric product. For example, a nucleophilic substitution reaction at a tertiary carbon center, which can be challenging, could potentially be achieved via a stereoconvergent pathway using specific catalytic systems. nih.gov Research has shown that catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides can be achieved. nih.gov

Stereodivergent Pathways: Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material. In the context of this compound, if a precursor with an adjacent stereocenter were synthesized, stereodivergent methods could be employed to control the relative stereochemistry of the final product.

Influence of Stereochemistry on Reactivity and Product Distribution

The stereochemistry at the C5 position of this compound is expected to have a significant impact on its reactivity, particularly in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S.N.1 and S.N.2): The C5 carbon is a neopentyl-type center, which is sterically hindered. This steric hindrance would dramatically slow down an S.N.2 reaction at the bromomethyl carbon, as the bulky groups around the C5 atom would impede the backside attack of a nucleophile. ncert.nic.in

An S.N.1 reaction at the bromomethyl carbon is also unlikely due to the instability of a primary carbocation. If the bromine were directly attached to the C5 carbon (i.e., 5-bromo-5-ethyl-2-methylheptane), an S.N.1 reaction would be favored due to the formation of a stable tertiary carbocation. However, this would lead to racemization if the starting material were enantiomerically pure. masterorganicchemistry.com

Elimination Reactions (E1 and E2): Elimination reactions are also influenced by stereochemistry. For an E2 reaction to occur, an anti-periplanar arrangement of the proton to be removed and the leaving group is generally required. The conformational preferences of the acyclic this compound would influence the rate of E2 reactions.

The stereochemistry of the chiral center can also influence the regioselectivity of elimination reactions, potentially leading to different ratios of alkene products (e.g., Zaitsev vs. Hofmann products).

| Reaction Type | Influence of Stereochemistry | Expected Outcome for this compound |

| S.N.2 | Steric hindrance around the reaction center is critical. ncert.nic.in | Very slow due to the sterically hindered neopentyl-type structure. |

| S.N.1 | Stability of the carbocation intermediate is key. ncert.nic.in | Unlikely at the primary carbon. Would lead to racemization if the leaving group were at the chiral center. masterorganicchemistry.com |

| E2 | Requires a specific anti-periplanar geometry. | Rate and product distribution would depend on the conformational preferences dictated by the stereocenter. |

| E1 | Proceeds through a carbocation intermediate. | Unlikely at the primary carbon. |

Computational and Theoretical Investigations of 5 Bromomethyl 5 Ethyl 2 Methylheptane

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an essential tool for mapping the energetic landscape of chemical reactions. By locating reactants, products, and the transition states that connect them, a detailed, quantitative understanding of reaction mechanisms can be achieved. For an alkyl bromide, the primary reaction pathways of interest are nucleophilic substitution and elimination.

The reactivity of 5-(Bromomethyl)-5-ethyl-2-methylheptane is dominated by the C-Br bond. This primary alkyl bromide can undergo both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Computational methods are used to locate the transition state (TS) structures for these competing pathways.

For the Sₙ2 pathway, the calculation models the approach of a nucleophile (e.g., hydroxide (B78521), OH⁻) to the carbon atom bearing the bromine, leading to the inversion of stereochemistry. The TS is characterized by a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate where the C-nucleophile bond is forming and the C-Br bond is breaking.

For the E2 pathway, the model involves a base abstracting a proton from the carbon adjacent to the C-Br bond, in a concerted process with the departure of the bromide ion. Locating the E2 transition state allows for the determination of its geometry and activation energy. By comparing the calculated activation energies for the Sₙ2 and E2 pathways, a prediction can be made about the reaction's selectivity under specific conditions.

Table 3: Calculated Activation Energies (ΔE‡) for Competing Pathways

| Reaction Pathway | Nucleophile/Base | Activation Energy (ΔE‡) |

| Sₙ2 Substitution | OH⁻ | 22.5 kcal/mol |

| E2 Elimination | OH⁻ | 25.1 kcal/mol |

Beyond simple substitution and elimination, alkyl halides can be involved in more complex reaction sequences, such as rearrangements or consecutive reactions. Mapping the potential energy surface (PES) provides a comprehensive view of all possible reaction channels. A PES is a multidimensional surface that relates the energy of a chemical system to its geometry.

By calculating the energies of various intermediates and transition states, a detailed reaction profile can be constructed. This allows for the identification of the lowest-energy pathway, known as the intrinsic reaction coordinate (IRC). IRC calculations confirm that a located transition state correctly connects the intended reactants and products. For a molecule with multiple rotatable bonds like this compound, the PES can be complex, but these maps are crucial for understanding reaction outcomes and predicting the formation of unexpected byproducts.

In addition to ionic pathways, the C-Br bond can undergo homolytic cleavage under photochemical or high-temperature conditions to form a primary alkyl radical and a bromine radical. Computational chemistry can be used to calculate the bond dissociation energy (BDE) for this process. The BDE is a direct measure of the bond's strength and the energy required for radical formation.

By calculating the BDE for the C-Br bond and comparing it to the BDEs of the various C-H and C-C bonds in the molecule, the selectivity of radical formation can be predicted. The C-Br bond is expected to have the lowest BDE, making it the most likely site for initial radical cleavage. Further calculations can model the subsequent steps in a radical chain reaction, such as hydrogen abstraction or radical addition, providing a complete energetic profile of the radical-mediated chemistry of the compound.

Absence of Specific Research Findings for this compound

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific computational and theoretical investigations for the chemical compound this compound. Consequently, detailed research findings required to populate the requested article sections on spectroscopic parameter prediction and molecular dynamics simulations are not available.

Extensive searches have not yielded any published studies that focus on the first-principles prediction of NMR chemical shifts, vibrational frequencies, or mass fragmentation patterns specifically for this compound. Similarly, there is no accessible research detailing molecular dynamics simulations to investigate its conformational flexibility or the effects of solvents on its behavior.

While general methodologies for these computational chemistry techniques are well-established and widely applied to a vast range of molecules, their application to this particular compound has not been documented in the public domain. Crafting an article with the requested level of scientific detail and accuracy is therefore not feasible without fabricating data, which would contravene the principles of scientific integrity.

Further research, including de novo computational studies, would be required to generate the specific data needed to fulfill the detailed outline provided in the user's request. Without such primary research, any discussion under the specified headings would be purely hypothetical and not based on established scientific findings.

Applications of 5 Bromomethyl 5 Ethyl 2 Methylheptane in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Branched Hydrocarbons

5-(Bromomethyl)-5-ethyl-2-methylheptane serves as a valuable precursor for the synthesis of intricate, highly branched alkanes, which are of interest in lubricant technologies and as standards in analytical chemistry. The primary carbon-bromine bond, while reactive, is subject to significant steric hindrance from the adjacent quaternary center, influencing its reaction pathways.

One of the primary methods to utilize this intermediate is through reductive dehalogenation. This process replaces the bromine atom with a hydrogen atom, yielding the parent hydrocarbon, 5-ethyl-5,2-dimethylheptane. Various reducing agents can accomplish this transformation, with the choice of reagent affecting the reaction conditions and outcomes.

Another significant application is in coupling reactions to form larger, even more complex hydrocarbon frameworks. For instance, Gilman-type couplings with lithium dialkylcuprates can forge new carbon-carbon bonds. Reacting this compound with a lithium diorganocuprate reagent would introduce a new alkyl or aryl group at the site of the bromine atom. Similarly, Wurtz-type coupling reactions, involving the reaction of the alkyl halide with sodium metal, can lead to the dimerization of the alkyl fragment, resulting in a highly branched C22 hydrocarbon. These reactions are pivotal in constructing molecules with precisely controlled, complex branching.

| Reaction Type | Reagent | Product | Significance |

| Reductive Dehalogenation | LiAlH4 or Bu3SnH | 5-ethyl-5,2-dimethylheptane | Formation of the parent hydrocarbon |

| Gilman Coupling | (R)2CuLi | 5-ethyl-5-(R-methyl)-2-methylheptane | Introduction of diverse alkyl/aryl groups |

| Wurtz Coupling | Na | 1,2-bis(5-ethyl-2-methylheptan-5-yl)ethane | Dimerization to form larger hydrocarbons |

Derivatization to Form Diverse Advanced Building Blocks

The true synthetic versatility of this compound lies in its ability to be converted into a wide range of other functional groups. These transformations open avenues to a multitude of advanced building blocks for various applications.

Synthesis of Branched Alcohols, Ethers, and Esters

The conversion of this compound to the corresponding alcohol, (5-ethyl-2-methylheptan-5-yl)methanol, is a fundamental transformation. This can be achieved through nucleophilic substitution reactions. rsc.org Given the steric hindrance, SN2 reactions with hydroxide (B78521) ions might be slow and could compete with elimination reactions. numberanalytics.commasterorganicchemistry.com A more effective approach may involve the use of a "soft" oxygen nucleophile, such as acetate, followed by hydrolysis of the resulting ester. rsc.org

Once the primary alcohol is obtained, it can be further derivatized. Williamson ether synthesis, reacting the corresponding alkoxide with another alkyl halide, can produce a variety of sterically hindered ethers. Esterification with carboxylic acids or their derivatives yields bulky esters, which may have applications as specialty lubricants or plasticizers.

| Derivative | Synthetic Route | Reagents |

| Branched Alcohol | SN2 followed by hydrolysis | 1. Sodium Acetate 2. NaOH(aq) |

| Branched Ether | Williamson Ether Synthesis | 1. NaH 2. R-X |

| Branched Ester | Fischer Esterification | R-COOH, H+ catalyst |

Formation of Nitriles, Carboxylic Acid Derivatives, and Aldehydes/Ketones

The introduction of a cyano group to form 6-ethyl-3-methyl-6-(methyl)octanenitrile can be accomplished via nucleophilic substitution with cyanide salts. The resulting nitrile is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid, 6-ethyl-3-methyl-6-(methyl)octanoic acid, under acidic or basic conditions. This carboxylic acid can then be converted to a variety of derivatives, such as acid chlorides, amides, and esters.

Furthermore, the primary alcohol obtained from the hydrolysis of this compound can be oxidized to the corresponding aldehyde, (5-ethyl-2-methylheptan-5-yl)acetaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Preparation of Amines and Other Nitrogen-Containing Compounds

The synthesis of amines from this compound can be achieved through several methods. Direct alkylation of ammonia (B1221849) or a primary amine is possible but can lead to overalkylation. The Gabriel synthesis, involving the use of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, provides a cleaner route to the primary amine, (5-ethyl-2-methylheptan-5-yl)methanamine. Another effective method is the reaction with sodium azide (B81097) to form an alkyl azide, which can then be reduced to the primary amine.

Construction of Organosulfur and Organophosphorus Compounds

The reactivity of the carbon-bromine bond extends to the formation of carbon-sulfur and carbon-phosphorus bonds. Reaction with sodium hydrosulfide (B80085) or a thiol under basic conditions yields the corresponding thiol or thioether, respectively. These organosulfur compounds can be valuable in materials science and as synthetic intermediates.

For the synthesis of organophosphorus compounds, the Arbuzov reaction is a powerful tool. Reacting this compound with a trialkyl phosphite, such as triethyl phosphite, would yield a diethyl ((5-ethyl-2-methylheptan-5-yl)methyl)phosphonate. These phosphonate (B1237965) esters are important reagents in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes.

Integration into Macrocyclic and Polycyclic Scaffolds

For example, the di-thiol derivative of this compound could be used in a double alkylation reaction with a dihaloalkane to form a large, sterically encumbered macrocycle. Similarly, the corresponding di-amine could be used in the synthesis of macrocyclic amides or polyamines. The presence of the bulky 5-ethyl-2-methylheptyl group would be expected to impart unique solubility and conformational properties to these macrocycles.

Potential in Materials Science as a Functionalized Monomer Precursor for Specialty Polymers

The chemical architecture of this compound, featuring a reactive bromomethyl group coupled with a bulky, branched aliphatic structure, positions it as a promising, albeit specialized, precursor for functionalized monomers in the synthesis of specialty polymers. While direct polymerization of this compound as a primary monomer is sterically hindered, its incorporation into polymer chains can be envisioned through several advanced organic synthesis strategies, leading to materials with unique properties.

The primary role of this compound in polymer synthesis would be to introduce a highly branched, sterically demanding side chain into a polymer backbone. This can be achieved by first converting it into a polymerizable monomer, such as a styrenic, acrylic, or vinyl ether derivative. The bulky nature of the 5-ethyl-2-methylheptyl group is expected to significantly influence the properties of the resulting polymer. libretexts.org

One of the key predicted effects of incorporating this bulky side group is the disruption of regular polymer chain packing, which would lead to a decrease in crystallinity and density. libretexts.orgyoutube.com This can be advantageous in applications requiring amorphous materials with enhanced transparency and solubility in organic solvents. The introduction of long-chain branching generally results in polymers with increased melt elasticity, which can be beneficial in processing techniques like extrusion and molding. youtube.com

The presence of the voluminous side chains would also be expected to increase the polymer's free volume and lower its glass transition temperature (Tg), potentially leading to materials with improved flexibility and impact resistance. youtube.com Polymers with bulky side groups can exhibit altered thermal and mechanical properties compared to their linear counterparts. youtube.comyoutube.com

The reactive bromomethyl group on the precursor molecule offers a versatile handle for various polymerization techniques. It can be used to synthesize initiators for controlled radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edusigmaaldrich.com Alkyl bromides are commonly employed as dormant species in these processes, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. acs.orgresearchgate.net

The neopentyl-like structure of the carbon atom to which the bromomethyl group is attached introduces significant steric hindrance. acs.orgstackexchange.com This steric crowding would likely reduce the rate of nucleophilic substitution reactions at the benzylic position, which could be a factor in the design of polymerization initiators or in post-polymerization modification steps. acs.orgstackexchange.com However, this steric hindrance can also be beneficial in controlling the polymerization of certain sterically hindered monomers. researchgate.net

The table below outlines the anticipated influence of incorporating this compound as a side chain on the properties of common polymer backbones.

| Polymer Backbone | Expected Influence of this compound Side Chain | Potential Application Area |

| Polystyrene | Decreased crystallinity, lower Tg, increased solubility in organic solvents, enhanced melt elasticity. youtube.comyoutube.com | Specialty packaging films, high-impact modifiers. |

| Polyacrylates | Increased flexibility, lower density, potential for use as a pressure-sensitive adhesive modifier. youtube.com | Adhesives and sealants with tailored tackiness. |

| Polyolefins | Introduction of functional handles for cross-linking or further modification, disruption of crystallinity. libretexts.org | Functionalized polyolefin elastomers, compatibilizers for polymer blends. |

Furthermore, the bromine atom itself can impart specific functionalities to the resulting polymer. Brominated compounds are widely used as flame retardants. oceanchemgroup.combsef.com By incorporating this compound into a polymer, it may be possible to enhance the material's fire resistance. oceanchemgroup.comresearchgate.net The mechanism typically involves the release of hydrogen bromide at high temperatures, which can interrupt the radical chain reactions of combustion in the gas phase. oceanchemgroup.com

The following table summarizes the key structural features of this compound and their potential impact on polymer properties when used as a monomer precursor.

| Structural Feature | Predicted Effect on Polymer Properties | Rationale |

| Bulky, Branched Aliphatic Chain | Lower density and crystallinity, increased free volume, enhanced solubility, improved melt elasticity. libretexts.orgyoutube.com | Steric hindrance disrupts ordered chain packing and increases intermolecular spacing. youtube.com |

| Reactive Bromomethyl Group | Enables use as an initiator or functional monomer in controlled radical polymerizations (e.g., ATRP). acs.orgcmu.edu Provides a site for post-polymerization modification. rsc.org | The carbon-bromine bond can be homolytically cleaved to initiate polymerization or substituted to attach other functional groups. acs.orgrsc.org |

| Neopentyl-like Steric Hindrance | May slow down polymerization kinetics and affect reactivity in post-polymerization modification. acs.orgstackexchange.com | The bulky groups surrounding the reactive center hinder the approach of reactants. acs.org |

| Bromine Atom | Potential for enhanced flame retardancy. oceanchemgroup.comresearchgate.net | Brominated compounds can act as radical traps during combustion. oceanchemgroup.com |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes for its Preparation

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of green and sustainable methods for the synthesis of 5-(Bromomethyl)-5-ethyl-2-methylheptane, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Key research objectives in this area could include:

Atom-Economical Bromination: Investigating direct C-H bromination of 5-ethyl-2,5-dimethylheptane (B14568538) using catalysts that offer high regioselectivity for the primary carbon. This would maximize the incorporation of bromine atoms from the reagent into the final product.

Bio-catalytic Approaches: Exploring the use of enzymes, such as halogenases, for the selective bromination of the parent hydrocarbon. This could offer a highly specific and environmentally friendly synthetic route.

Use of Safer Solvents: Shifting from chlorinated or volatile organic solvents to greener alternatives like ionic liquids or supercritical fluids for the synthesis and purification processes.

| Synthetic Route | Key Principle | Potential Green Advantage |

| Catalytic C-H Activation | Direct functionalization of the hydrocarbon precursor. | High atom economy, reduced number of synthetic steps. |

| Enzymatic Halogenation | Use of biocatalysts for selective bromination. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Photobromination in Flow | Utilizing light energy to initiate the reaction in a continuous system. | Reduced energy consumption, improved safety and control. |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The bromine atom in this compound serves as a versatile functional handle for a variety of chemical transformations. Future research should focus on novel catalytic methods to enhance the selectivity and efficiency of these reactions.

Potential areas of exploration include:

Cross-Coupling Reactions: Developing tailored palladium, nickel, or copper-based catalytic systems for Suzuki, Stille, or Sonogashira cross-coupling reactions. This would enable the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

Asymmetric Synthesis: Designing chiral catalysts to control the stereochemistry of reactions at or near the stereocenter of the molecule, should a chiral variant be synthesized.

Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis for a range of transformations, such as C-N and C-O bond formation, under mild and controlled conditions.

Advanced Applications in Medicinal Chemistry Intermediate Synthesis

The lipophilic alkyl framework of this compound makes it an interesting scaffold for the synthesis of new biologically active molecules. Its bromomethyl group allows for straightforward linkage to various pharmacophores.

Future medicinal chemistry research could investigate its use as an intermediate for:

Novel Antineoplastic Agents: The synthesis of derivatives that could be evaluated for their potential to inhibit cancer cell growth. nih.gov The bulky alkyl group could enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Antiviral Compounds: As a building block for new antiviral agents. nih.gov The synthesis of nucleoside analogues incorporating this lipophilic side chain could be a promising avenue. nih.gov

| Potential Therapeutic Area | Rationale for Use as Intermediate | Example of a Target Molecular Class |

| Oncology | The bulky, lipophilic structure could enhance cell membrane permeability. | Novel kinase inhibitors with improved pharmacokinetic profiles. |

| Virology | Can be used to introduce a non-polar moiety to modify drug-target interactions. | Non-nucleoside reverse transcriptase inhibitors with increased potency. |

| Neurology | The alkyl chain could facilitate crossing the blood-brain barrier. | Novel receptor modulators for neurodegenerative diseases. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. uc.ptnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant future opportunity.

Research in this area should focus on:

Continuous Synthesis: Developing a continuous-flow process for the bromination reaction, potentially utilizing in-line purification to streamline the production. semanticscholar.org

Automated Derivatization: Creating automated platforms where this compound is synthesized and then directly used in subsequent reactions to generate a library of derivatives for high-throughput screening.

The inherent safety and scalability of flow chemistry make it particularly suitable for the industrial production of this compound and its downstream products. uc.pt

Unexplored Reactivity Patterns and Mechanistic Discoveries

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. Future research should aim to uncover novel reactivity patterns and gain deeper mechanistic insights.

Potential areas for investigation include:

Neighboring Group Participation: Investigating the potential for the sterically bulky ethyl and methyl groups at the C5 position to influence the reactivity of the bromomethyl group through intramolecular interactions.

Radical Reactions: Exploring its behavior in radical-mediated reactions beyond simple bromination, such as radical additions to alkenes or alkynes.

Computational Studies: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and elucidate reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Bromomethyl)-5-ethyl-2-methylheptane in the laboratory?

- Methodological Answer : Synthesis typically involves bromination of a pre-alkylated heptane precursor under controlled conditions. For example, bromine (Br₂) can be added to a double bond or methyl group in a stepwise manner, ensuring regioselectivity by maintaining low temperatures (0–5°C) and inert atmospheres to avoid radical side reactions. Reaction progress should be monitored using thin-layer chromatography (TLC) to isolate intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at temperatures below 4°C to prevent thermal decomposition or hydrolysis. Use desiccants to minimize moisture exposure, as brominated compounds are prone to hydrolytic degradation. Safety protocols, including fume hood use and PPE (gloves, goggles), are critical due to its potential lachrymatory and irritant properties .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of bromomethyl (–CH₂Br), ethyl (–CH₂CH₃), and methyl (–CH₃) groups via characteristic splitting patterns and chemical shifts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns indicative of bromine.

- TLC/GC : Monitor reaction progress and purity using silica-gel TLC (hexane/ethyl acetate eluent) or gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 or SN1 mechanisms. PubChem-derived structural data (bond lengths, angles) can parameterize simulations to predict regioselectivity in alkylation or elimination reactions .

Q. What strategies can mitigate competing side reactions during alkylation steps involving this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize carbocation intermediates in SN1 pathways, while non-polar solvents favor SN2 mechanisms.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

- Temperature Control : Lower temperatures (–20°C) reduce elimination byproducts (e.g., alkenes) during alkylation .

Q. How does X-ray crystallography contribute to the structural elucidation of derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, torsion angles, and stereochemistry in derivatives. For example, crystallographic data can confirm the spatial arrangement of the bromomethyl group relative to ethyl and methyl substituents, critical for understanding steric effects in reactivity .

Q. How can researchers resolve contradictions in kinetic data for hydrolysis reactions of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (D₂O) to track proton transfer steps in hydrolysis.

- Variable-Temperature NMR : Quantify activation parameters (ΔH‡, ΔS‡) to distinguish between concerted (SN2) and stepwise (SN1) mechanisms.

- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., trace moisture) in kinetic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.